

# Application Notes and Protocols for Calcium Tartrate in Oenology

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## Compound of Interest

Compound Name: Calcium tartrate

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## Reframing the Role of **Calcium Tartrate**: From Preservative to Stabilizer

Contrary to some initial misconceptions, **calcium tartrate**'s primary role in oenology is not as a preservative to inhibit microbial spoilage. Instead, it is a crucial agent for ensuring the physical stability of wine by preventing the precipitation of **calcium tartrate** crystals in the bottle. This crystalline deposit, often mistaken by consumers as a flaw, is a significant quality concern. The increasing prevalence of **calcium tartrate** instability, linked to factors such as rising pH levels in wine, has made its management a key focus for winemakers.

This document provides detailed application notes and protocols for the use of micronized **calcium tartrate** as a seeding agent to induce crystallization and facilitate the removal of excess calcium, thereby ensuring the long-term stability of the wine.

## Introduction to Calcium Tartrate Instability

**Calcium tartrate** (CaT) is a salt that can precipitate out of wine when the concentrations of calcium and tartaric acid exceed its solubility limit. Several factors influence this instability:

- pH: Higher pH levels increase the concentration of the tartrate ion ( $T^{2-}$ ), which readily binds with calcium to form CaT.[1][2]
- Calcium Concentration: Wines with calcium levels exceeding 60 mg/L for red wines and 80 mg/L for white and rosé wines are considered at risk of instability.[1]

- **Tartaric Acid Concentration:** As a primary component of the salt, higher concentrations of tartaric acid contribute to the potential for precipitation.
- **Ethanol Content:** Higher alcohol concentrations decrease the solubility of tartrate salts.
- **Temperature:** Unlike potassium bitartrate (KHT), CaT precipitation is not significantly influenced by low temperatures, making cold stabilization an unreliable method for its removal.<sup>[1][3][4]</sup>

## Methods for Tartrate Stabilization

Winemakers have several methods at their disposal to achieve tartrate stability. These can be broadly categorized as subtractive (removing ions) or additive (inhibiting crystal growth).

Method Category	Technique	Mechanism of Action	Effectiveness on CaT Stability	Considerations
Subtractive	Cold Stabilization	Reduces the solubility of tartrate salts, inducing precipitation for subsequent removal.	Limited to ineffective for CaT.[1][3][4]	Energy-intensive and time-consuming.
Electrodialysis	Uses an electric field and selective membranes to remove potassium, calcium, and tartrate ions.[5][6]	Highly effective. Can achieve a 30% average reduction in calcium levels.[2]	High initial capital cost for equipment.[5] May have a minor impact on wine sensory qualities.[3]	
Ion Exchange Resins	Replaces calcium and potassium ions with more soluble ions like sodium or hydrogen.	Effective in reducing calcium and lowering pH.	Can have a significant sensory impact due to pH reduction.[3]	
Micronized CaT Seeding	Introduces crystal nuclei to accelerate the formation and precipitation of CaT crystals for removal by filtration.[7]	Very good and targeted for CaT.	Treatment requires a contact time of 7-15 days.[3]	
Additive	Protective Colloids (e.g.,	Interfere with the growth of tartrate	Varies. CMC is considered the	Can sometimes affect wine

Carboxymethylcellulose - CMC, Metatartaric Acid, Mannoproteins)	crystals.	best choice among protective colloids for reducing the risk of CaT precipitation.[8][9][10]	filterability and sensory perception.[8][11]
		Metatartaric acid is effective but its stability is short-lived.[4]	

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## Experimental Protocols

### Assessing Calcium Tartrate Instability

Before treatment, it is essential to determine the wine's stability.

Protocol for Determining CaT Instability:

- Initial Calcium Measurement: Take a representative sample of the wine and measure its initial calcium concentration (Ca1) in mg/L. For white and rosé wines, ensure the wine is protein stable before analysis.
- Seeding: In a 100 mL sample of the wine, add 400 mg of micronized **calcium tartrate**.
- Agitation and Incubation: Stir the sample for 15 minutes and then store it at 0°C for 24 hours. [1]
- Filtration: After the incubation period, filter the wine sample through a 0.45 µm membrane filter.
- Final Calcium Measurement: Measure the calcium concentration of the filtered sample (Ca2).
- Calculation and Interpretation:
  - Calculate the change in calcium concentration:  $\Delta\text{Ca} = \text{Ca1} - \text{Ca2}$ .

- Stable:  $\Delta\text{Ca} < 15$  ppm
- Slightly Unstable:  $15 \text{ ppm} < \Delta\text{Ca} < 25$  ppm
- Very Unstable:  $\Delta\text{Ca} > 25$  ppm

## Protocol for Calcium Tartrate Stabilization by Seeding

This protocol details the application of micronized **calcium tartrate** to induce and remove excess **calcium tartrate** from wine.

Materials:

- Micronized **calcium tartrate** (e.g., Enocrystal Ca)
- Wine to be treated
- Tank with mixing capabilities (e.g., pump-over system)
- Filtration unit

Procedure:

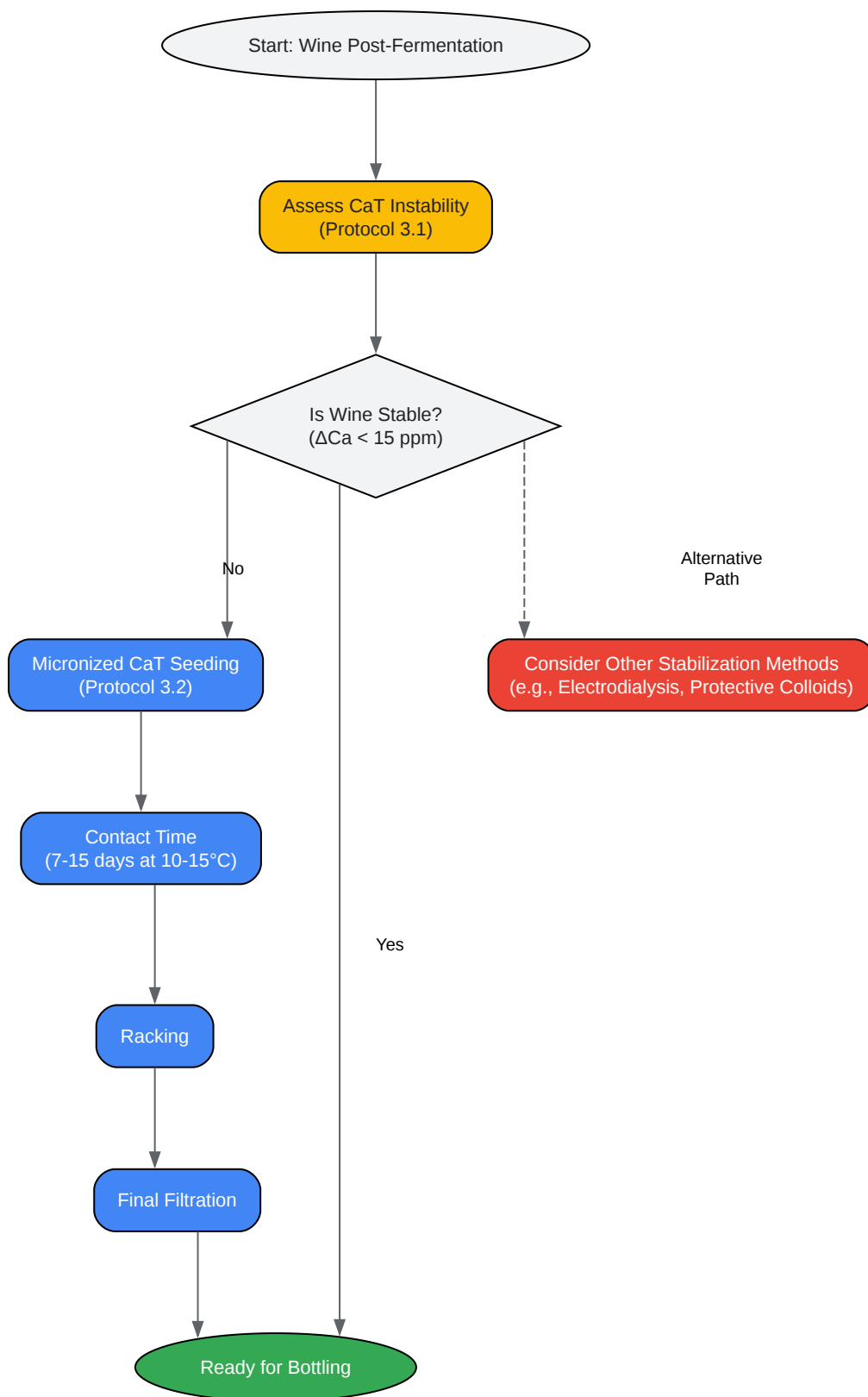
- Dosage Calculation: Based on the instability assessment, determine the required dosage of micronized **calcium tartrate**.
  - For slightly unstable wines ( $15 \text{ ppm} < \Delta\text{Ca} < 25$  ppm): 20 g/hL
  - For very unstable wines ( $\Delta\text{Ca} > 25$  ppm): 50 g/hL
- Slurry Preparation: Prepare a slurry by dissolving the micronized **calcium tartrate** in a small amount of the wine to be treated at a ratio of approximately 1:10 to 1:20 (product to wine).
- Addition to Wine: Add the slurry to the main tank of wine, ensuring thorough mixing for complete homogenization. This can be achieved through a pump-over or by using a mechanical agitator.
- Contact Time and Temperature: Maintain the wine at a cellar temperature between 10-15°C for a contact period of 7 to 15 days.[3] Occasional stirring during this period can be

beneficial.

- **Monitoring (Optional):** The reduction in calcium concentration can be monitored periodically by taking samples, filtering them, and measuring the calcium content.
- **Racking and Filtration:** After the contact period, rack the wine off the sediment (precipitated **calcium tartrate** crystals).
- **Final Filtration:** Perform a final filtration to ensure the complete removal of all crystals before bottling.

## Visualization of the Stabilization Workflow

The following diagram illustrates the workflow for assessing and treating **calcium tartrate** instability in wine.



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Caption: Workflow for **Calcium Tartrate** Stabilization in Wine.

This comprehensive guide provides researchers, scientists, and winemaking professionals with the necessary information and protocols to effectively manage **calcium tartrate** stability, ensuring the production of high-quality, commercially acceptable wines.

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